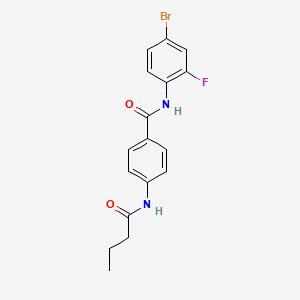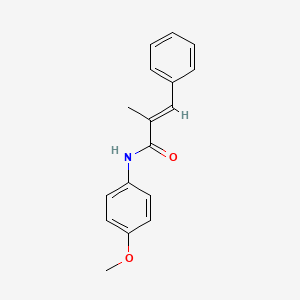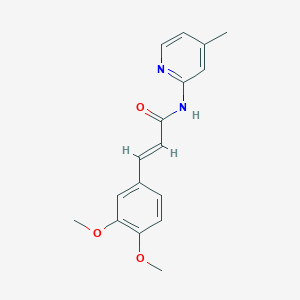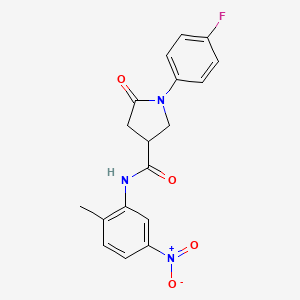![molecular formula C19H17N5O3 B14937237 7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14937237.png)
7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is a complex organic compound featuring a triazolopyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER typically involves the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by further condensation with ethyl acetoacetate to form the pyrimidinone ring . The reaction conditions often require refluxing in solvents such as xylene or butanol, with the addition of bases like sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学研究应用
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit cell proliferation
作用机制
The mechanism of action of 2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves inhibition of key enzymes and signaling pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects the ERK signaling pathway, reducing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is unique due to its specific triazolopyrimidine core, which provides distinct biological activities and potential for targeted cancer therapy .
属性
分子式 |
C19H17N5O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17N5O3/c1-25-15-10-13(11-16(26-2)17(15)27-3)18-22-19-21-9-6-14(24(19)23-18)12-4-7-20-8-5-12/h4-11H,1-3H3 |
InChI 键 |
ISZDCHAQPBCYAA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937159.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14937162.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B14937170.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14937182.png)


![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14937198.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937222.png)
![(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B14937225.png)
![N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B14937231.png)
![1-butyl-N-{4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937236.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)

